molecular formula C6H13ClN2O B3008307 1-Aminocyclopentane-1-carboxamide hydrochloride CAS No. 17704-76-6

1-Aminocyclopentane-1-carboxamide hydrochloride

Cat. No. B3008307
CAS RN: 17704-76-6
M. Wt: 164.63
InChI Key: UWOSAUYDOGPYDD-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carboxamide hydrochloride, also known as ACPD, is a chemical compound with the molecular formula C6H11ClN2O. It is a potent agonist of the metabotropic glutamate receptor and is widely used in scientific research for its ability to modulate glutamate signaling. In

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

Research on synthetic opioids, including studies on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, sheds light on the development and understanding of compounds with potential therapeutic uses. These studies track the emergence of substances of abuse and aim to understand their impact on drug markets and human health, contributing to the development of early warning systems and risk assessments for new psychoactive substances (Sharma et al., 2018).

Role of Ethylene Precursors in Plant Biology

Ethylene plays a significant role in plant biology, affecting growth, development, and responses to environmental stress. Research on its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC's role might be underestimated. Beyond being an ethylene precursor, ACC participates in various biological processes, including as a signaling molecule independent of ethylene. Such insights contribute to our understanding of plant physiology and the potential for developing novel agricultural technologies (Van de Poel & Van Der Straeten, 2014).

Antimicrobial Potential of Chitosan

Chitosan, a biopolymer, has garnered interest for its antimicrobial properties among other applications. While not directly related to 1-Aminocyclopentane-1-carboxamide hydrochloride, research on chitosan's antimicrobial potential is critical for developing new antimicrobial agents. Understanding the mechanisms of its antimicrobial action can lead to optimized formulations for food preservation and pharmaceuticals, representing a significant area of research in biopolymer applications (Raafat & Sahl, 2009).

Acrylamide in Food Processing

Studies on acrylamide formation and mitigation in food processing explore the chemistry and toxicology of acrylamide, a compound formed during the heat treatment of foods. While acrylamide is different from the requested compound, the research has important implications for food safety and public health. Efforts to reduce acrylamide levels in food products without negatively impacting their quality and consumer acceptance are critical in the food industry (Friedman & Levin, 2008).

Safety and Hazards

1-Aminocyclopentane-1-carboxamide is harmful if swallowed, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-aminocyclopentane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSAUYDOGPYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17704-76-6
Record name 1-aminocyclopentane-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 1-carbamoylcyclopentylcarbamate (305 mg, 1.33 mmol) in 4N HCl in dioxane (5 mL) and aq. 6N HCl (3 mL) was stirred at room temperature for 3 h. It was then concentrated in vacuo to give 1-aminocyclopentanecarboxamide hydrochloride as a solid (214 mg).
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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